Cremophor EL
Description
Contextualization of Cremophor EL within Pharmaceutical Excipient Science
In the realm of pharmaceutical excipient science, this compound is primarily utilized as a solubilizing agent and vehicle for drugs with low aqueous solubility. nih.govresearchgate.net Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, allows it to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and facilitating their administration. researchgate.netdaneshyari.com This property has been particularly crucial for the delivery of several important therapeutic agents, including the anticancer drug paclitaxel (B517696). nih.govtaylorandfrancis.com
This compound is a complex mixture of various chemical entities. The major component is polyoxyethylene glycerol (B35011) triricinoleate, which results from the ethoxylation of the hydroxyl groups on the ricinoleic acid moieties of the castor oil triglycerides. nih.govresearchgate.net Minor components include polyethylene (B3416737) glycol esters of ricinoleic acid, free polyethylene glycols, and polyethylene glycol ethers of glycerol. wikipedia.orgnih.gov The manufacturing process involves reacting approximately 35 moles of ethylene (B1197577) oxide with one mole of castor oil. wikipedia.org This complex composition contributes to its solubilizing capacity but also presents significant analytical challenges. daneshyari.com
Historical Perspective of Polyethoxylated Castor Oil Research and Analytical Challenges
The use of polyethoxylated castor oils in pharmaceuticals became prominent in the 20th century with the advancement of ethoxylation technology. Initially considered a relatively inert vehicle, subsequent research revealed that this compound is biologically active and can influence the pharmacokinetic profiles of the drugs it solubilizes. nih.govresearchgate.net This realization shifted the perspective on its use and spurred further investigation into its properties and interactions.
The complex and heterogeneous nature of this compound has historically posed significant analytical challenges. daneshyari.com Its analysis is complicated by the presence of a wide distribution of similar compounds with varying molecular weights. uncw.edu Early analytical methods, such as colorimetric and potentiometric techniques, were often tedious and lacked the necessary sensitivity and specificity. nih.govaragen.com
The advent of modern analytical techniques has significantly improved the ability to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method, though it can be hampered by interference from the excipient itself. uncw.edunih.gov To overcome this, methods involving the removal of this compound prior to analysis have been developed, for instance, through precipitation with mercuric chloride. daneshyari.comnih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven to be highly sensitive and selective for the determination of this compound in biological matrices. nih.govnih.govresearchgate.net These methods often target specific polyethylene glycol (PEG) oligomers within the this compound mixture for quantification. nih.govnih.gov
| Analytical Technique | Application in this compound Research | Key Findings/Challenges |
| HPLC-UV | Quantification of active pharmaceutical ingredients (APIs) in this compound formulations. | Interference from this compound can affect the accuracy of API quantification. uncw.edunih.gov Methods to remove this compound prior to analysis have been developed. daneshyari.comnih.gov |
| LC-MS/MS | Sensitive and selective quantification of this compound in biological fluids. | Allows for the study of the pharmacokinetics of this compound itself. nih.govnih.govresearchgate.net Can identify and quantify specific oligomers within the complex mixture. nih.govnih.gov |
| NMR and IR Spectroscopy | Elucidation of the reaction mechanism between this compound and other substances. | Used to understand the interaction between this compound and precipitation agents like mercuric chloride. daneshyari.comnih.gov |
| Pyrolysis Mass Spectrometry | An alternative method for the quantitative measurement of this compound. | Mentioned as a historical analytical method. nih.govaragen.com |
| Micellar Electrokinetic Capillary Chromatography | Separation of drug substances and their related impurities from this compound. | Offers an alternative to traditional HPLC for analyzing drugs in this compound formulations. uncw.edu |
Scope and Significance of Current Research Directions for this compound
Current research on this compound is multifaceted, extending beyond its role as a simple solubilizer. A significant area of investigation is its impact on the pharmacokinetic properties of drugs. researchgate.netnih.gov Studies have shown that this compound can alter the volume of distribution and clearance of co-administered compounds, primarily through the mechanism of micellar encapsulation, which affects the concentration of unbound, pharmacologically active drug. nih.govresearchgate.netnih.gov
Another critical research direction is the exploration of the biological effects of this compound itself. nih.govresearchgate.net It is no longer considered an inert vehicle, and research has demonstrated its potential to cause a range of biological responses. nih.govresearchgate.net This has prompted a deeper investigation into its interactions with biological systems and has fueled the search for alternative, more biocompatible solubilizing agents. nih.govtaylorandfrancis.com
Furthermore, advanced analytical and computational methods are being employed to better understand the structure and behavior of this compound micelles and their interaction with drug molecules. plos.orgbiorxiv.org Molecular dynamics simulations are being used to quantify the conformational dynamics of paclitaxel within this compound micelles, providing insights into the drug delivery mechanism at a molecular level. plos.orgbiorxiv.org The development of novel drug delivery systems that can effectively solubilize hydrophobic drugs without the need for this compound remains a significant and active area of pharmaceutical research. taylorandfrancis.comtaylorandfrancis.com
| Research Direction | Focus of Investigation | Significance |
| Pharmacokinetic Interactions | The effect of this compound on the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.netnih.gov | Understanding and predicting drug-excipient interactions to optimize drug efficacy and safety. nih.govresearchgate.net |
| Biological Effects | Investigating the intrinsic biological activities of this compound. nih.govresearchgate.net | Moving beyond the concept of an inert excipient to fully characterize its pharmacological profile. nih.gov |
| Alternative Formulations | Development of new drug delivery systems to replace this compound. taylorandfrancis.comtaylorandfrancis.com | Aiming to improve the safety and tolerability of formulations for poorly water-soluble drugs. nih.gov |
| Advanced Characterization | Utilizing techniques like molecular dynamics simulations to study this compound micelles and drug encapsulation. plos.orgbiorxiv.org | Gaining a deeper, molecular-level understanding of the solubilization and drug delivery process. plos.org |
Structure
2D Structure
Properties
CAS No. |
63393-92-0 |
|---|---|
Molecular Formula |
C5H12O4 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
oxirane;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.C2H4O/c4-1-3(6)2-5;1-2-3-1/h3-6H,1-2H2;1-2H2 |
InChI Key |
QUANRIQJNFHVEU-UHFFFAOYSA-N |
SMILES |
C1CO1.C(C(CO)O)O |
Canonical SMILES |
C1CO1.C(C(CO)O)O |
Other CAS No. |
63393-92-0 |
Synonyms |
cremophor EL cremophore EL polyoxyl 35 castor oil |
Origin of Product |
United States |
Molecular Architecture and Compositional Heterogeneity of Cremophor El
Elucidation of Primary Polyethoxylated Components
The primary functional components of Cremophor EL are derivatives of ricinoleic acid, the principal fatty acid in castor oil, which have undergone polyethoxylation. The reaction with approximately 35 moles of ethylene (B1197577) oxide per mole of castor oil results in a diverse range of molecules that collectively contribute to its surfactant properties. atamanchemicals.comwikipedia.org
Glycerol (B35011) Polyoxyethylene Monoricinoleate Derivatives
The predominant components of this compound are glycerol polyoxyethylene ricinoleates. atamanchemicals.comphexcom.com Castor oil is primarily composed of triglycerides of ricinoleic acid. During the ethoxylation process, polyethylene (B3416737) glycol (PEG) chains are attached to the hydroxyl groups of the glycerol backbone and the hydroxyl group of the ricinoleic acid moieties. atamanchemicals.comwikipedia.org This results in a mixture of mono-, di-, and triricinoleate esters of ethoxylated glycerol. ccspublishing.org.cn The main component is considered to be glycerol polyoxyethylene triricinoleate, where all three fatty acid chains are ricinoleic acid and have been ethoxylated. atamanchemicals.com However, detailed analysis has revealed that glycerol polyoxyethylene monoricinoleate is one of the two main components of the emulsifier. researchgate.net
Polyethylene Glycol Ricinoleates and Free Glycols
The complex mixture of this compound also includes polyethylene glycol esters of ricinoleic acid and a quantity of free polyethylene glycols. wikipedia.orgphexcom.com These free glycols are essentially unreacted polyethylene glycol chains of varying lengths. atamanchemicals.comphexcom.com The hydrophilic portion of this compound, which accounts for about 17% of the mixture, is primarily composed of these free polyethylene glycols and glycerol ethoxylates. phexcom.comccspublishing.org.cn
Characterization of Structural Variability and Impurity Profiles
The manufacturing process of this compound inherently leads to variability between batches and the presence of impurities that can affect the stability and efficacy of pharmaceutical products.
Identification of Carboxylate Anions in Unpurified Batches
Studies have shown that unpurified batches of this compound can contain carboxylate anions. nih.gov These impurities are believed to be a contributing factor to the degradation of certain drugs, such as paclitaxel (B517696), through general base-catalyzed ethanolysis. nih.gov The presence of these anions can reduce the stability and shelf-life of pharmaceutical formulations. google.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Analysis
The intricate and heterogeneous nature of this compound necessitates the use of sophisticated analytical techniques to fully elucidate its molecular architecture. fiveable.memdpi.com A variety of advanced spectroscopic and chromatographic methods are employed to separate and identify the numerous components of this complex mixture, providing detailed insights into its composition and the distribution of its polymeric chains. nih.govresearchgate.net
Hyphenated Capillary Electrophoresis and Mass Spectrometry (CE-MS)
The coupling of capillary electrophoresis (CE) with mass spectrometry (MS) has proven to be a powerful tool for the detailed structural analysis of this compound. nih.govunistra.fr This hyphenated technique allows for the separation of the complex mixture's components by CE, followed by their identification and characterization by MS. nih.govresearchgate.net
Research has demonstrated that CE can effectively fractionate the heterogeneous polyethoxylated components of this compound. researchgate.netcapes.gov.brresearchgate.net However, due to the low UV absorbance of many of these components, indirect UV detection methods are often employed, using a background absorber like phenobarbital-sodium. nih.govresearchgate.net For a more precise assignment of the separated peaks to their corresponding molecular structures, CE is directly combined with mass spectrometry. nih.gov
A notable approach involves the use of a fractionating robot that enables the online fractionation of the CE eluate onto a MALDI (Matrix-Assisted Laser Desorption/Ionization) target during the electrophoretic separation. nih.govresearchgate.netcapes.gov.brresearchgate.net This allows for the simultaneous dosage of the MALDI matrix solution, preparing the sample for subsequent mass spectrometric analysis. nih.govresearchgate.net The evaluation of the resulting mass spectra involves comparing the residue masses of the homologous peak series of the polyethoxylates with the calculated residue masses of potential this compound components. nih.govcapes.gov.brresearchgate.net This combination of techniques has enabled the first detailed structural analysis of this compound, identifying glycerol polyoxyethylene (POE) monoricinoleate and POE monoricinoleate as its two main components. nih.gov
Furthermore, this methodology has been instrumental in identifying previously unknown components. Systematic investigations have revealed the presence of polyoxyethylene-Δ9,11-didehydrostearate and glycerol-polyoxyethylene-Δ9,11-didehydrostearate, which are formed by the elimination of water from ricinoleic acid during the emulsifier's synthesis. capes.gov.brresearchgate.net
A rapid, sensitive, and selective method based on multiple reaction monitoring (MRM) using liquid chromatography/tandem mass spectrometry (LC-MS/MS) has also been developed for the quantification of this compound. researchgate.netnih.gov This method focuses on the most abundant molecular ions corresponding to polyethylene glycol (PEG) oligomers. researchgate.netnih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a key technique for characterizing the complex polymeric mixture of this compound. researchgate.net It is particularly well-suited for obtaining molecular mass distributions of polymeric products, especially those with higher molecular masses. researchgate.netresearchgate.net This soft ionization technique minimizes fragmentation, allowing for the analysis of large, intact molecules. mdpi.com
When applied to this compound, MALDI-TOF-MS analysis often involves separating the sample into different fractions to reduce its complexity. For instance, cation exchange chromatography can be used to separate this compound into aqueous and methanolic fractions, which contain hydrophobic and hydrophilic components, respectively. researchgate.net The mass spectra of these fractions are then evaluated by comparing the residue masses of the homologous peak series with the calculated residue masses of potential components, considering cationization with sodium (Na+) and potassium (K+). researchgate.net
A significant challenge in the analysis of complex polymers like this compound is the overlapping of homologous peak series with isobaric residue masses (different structures with very similar masses). nih.govresearchgate.net To address this, a high mass accuracy of the measurements is crucial, which can be achieved through internal calibration. nih.gov Additionally, newly developed evaluation methods like the "residue mass plot" and the "abundance plot" have been instrumental in detecting these isobaric interferences. researchgate.net
Delayed extraction (DE)-MALDI-TOF-MS has been particularly effective when coupled with CE for the detailed structural elucidation of this compound components. nih.govresearchgate.netcapes.gov.brresearchgate.net This combination allows for the separation of the complex mixture by CE and subsequent identification of the individual components by MALDI-TOF-MS. nih.govresearchgate.net This approach has been used to identify glycerol polyoxyethylene di- and triricinoleates in the hydrophobic fraction and polyethylene glycol (PEG) and glycerol polyoxyethylene ether in the hydrophilic fraction of this compound. researchgate.net It also revealed that the free PEG in this compound corresponds to PEG 800, correcting previous estimations of 600 Da. researchgate.net
Cyclodextrin-Modified Micellar Electrokinetic Capillary Chromatography (CD-MEKC)
Cyclodextrin-Modified Micellar Electrokinetic Capillary Chromatography (CD-MEKC) is a specialized capillary electrophoresis technique that has been successfully employed for the fractionation of the poorly characterized components of this compound. nih.govresearchgate.netcapes.gov.brresearchgate.net This method utilizes cyclodextrins as chiral selectors and a micellar solution to enhance the separation of complex mixtures. nih.gov
In the analysis of this compound, CD-MEKC is often combined with indirect UV detection due to the low UV absorbance of most of its components. nih.govresearchgate.net This involves adding a UV-absorbing compound to the background electrolyte to enable the detection of the non-absorbing analytes. nih.gov
The primary role of CD-MEKC in this compound analysis has been as a high-resolution separation technique prior to mass spectrometric identification. nih.govresearchgate.netcapes.gov.brresearchgate.net By fractionating the complex mixture of polyethoxylated components, CD-MEKC provides a cleaner sample for subsequent analysis by techniques like MALDI-TOF-MS. nih.govresearchgate.net This hyphenated approach has been crucial for the detailed structural elucidation of this compound, leading to the identification of its main constituents and even previously unknown byproducts of its synthesis. nih.govcapes.gov.brresearchgate.net
The optimization of CE injection parameters, such as time, pressure, and sample concentration, is critical to obtain homologous peak series of sufficient intensity for mass spectrometric analysis without compromising the separation efficiency of the CD-MEKC method. nih.govresearchgate.net
Multi-Angle Static and Dynamic Light Scattering (SLS/DLS) for Aggregate Sizing
Multi-angle Static and Dynamic Light Scattering (SLS/DLS) are powerful non-invasive optical techniques used to characterize the size and molecular weight of particles in solution, such as the aggregates and micelles formed by this compound. innovation-el.netlcms.czresearchgate.net
Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. innovation-el.netunchainedlabs.com This information can be used to determine the weight-average molecular weight (Mw) of the scattering particles, their radius of gyration (Rg), and the second virial coefficient, which provides insight into particle-solvent interactions. innovation-el.netlcms.cz For larger particles, the angular dependence of the scattered light intensity provides information about their shape. lcms.cz
Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. innovation-el.net These fluctuations are caused by the Brownian motion of the particles in solution. lcms.cz By analyzing the correlation of these fluctuations, the diffusion coefficient of the particles can be determined, which in turn allows for the calculation of their hydrodynamic radius (Rh) via the Stokes-Einstein equation. lcms.cz
In the context of this compound, DLS is used to determine the size of the micelles and other aggregates that form in aqueous solutions. monash.edu The Z-average diameter, which is a harmonic intensity-weighted average hydrodynamic diameter, and the polydispersity index (PDI), a measure of the width of the particle size distribution, are commonly reported parameters. monash.edu Studies have used DLS to investigate the phase behavior of this compound at different concentrations, revealing the size and morphology of the colloidal structures formed. monash.edu
The combination of SLS and DLS provides a comprehensive picture of the aggregation behavior of this compound, which is crucial for understanding its function as a solubilizing agent.
Small Angle X-ray Scattering (SAXS) for Supramolecular Structures
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials on a nanometer to micrometer scale. nih.govspectroscopyonline.com It provides information about the shape, size, and arrangement of macromolecules and colloidal particles in solution, making it well-suited for studying the supramolecular structures formed by this compound. nih.govnih.gov
SAXS experiments involve irradiating a sample with a collimated X-ray beam and measuring the intensity of the scattered X-rays at very small angles (typically less than 2 degrees). spectroscopyonline.com The resulting scattering pattern is a function of the electron density differences within the sample. nih.gov By analyzing this pattern, it is possible to deduce structural parameters of the scattering objects. nih.gov
In the study of this compound, SAXS can be used to characterize the morphology of its micelles and other aggregates in solution. monash.edu For instance, SAXS data can help determine whether the micelles are spherical, cylindrical, or have a more complex structure. acs.org The technique is particularly valuable for studying the internal structure of these aggregates and how they are affected by factors such as concentration and the presence of solubilized drugs. monash.edunih.gov
SAXS is often used in conjunction with other techniques like DLS and microscopy to obtain a more complete understanding of the system. monash.edu While DLS provides information about the hydrodynamic size of the aggregates, SAXS can reveal details about their internal organization and shape. nih.gov
Cryo-Scanning Electron Microscopy (Cryo-SEM) for Nanostructure Visualization
Cryo-scanning electron microscopy (cryo-SEM) is a specialized electron microscopy technique that allows for the visualization of hydrated samples in their near-native state. epfl.chnih.gov This is achieved by rapidly freezing the sample, which vitrifies the water and prevents the formation of ice crystals that could damage the delicate ultrastructure. unicamp.br The frozen sample is then fractured to expose its internal structure, coated with a thin layer of metal to make it conductive, and imaged in a scanning electron microscope at cryogenic temperatures. nih.gov
This technique is particularly advantageous for studying the morphology of colloidal drug delivery systems like the nanoemulsions and micelles formed by this compound. unicamp.brimpactfactor.org Conventional electron microscopy techniques require dehydration of the sample, which can cause artifacts such as shrinkage and structural changes, leading to a misrepresentation of the original morphology. unicamp.br Cryo-SEM overcomes these limitations by preserving the hydrated nanostructure. nih.govunicamp.br
In the context of this compound-containing formulations, cryo-SEM can provide high-resolution images of the nanocarriers. For example, it has been used to visualize o/w nanoemulsions, showing spherical oil globules with a smooth surface embedded in a gel-based system. impactfactor.org This allows for the direct observation of the size, shape, and distribution of the nanoparticles, complementing data obtained from other techniques like DLS. impactfactor.org By providing direct visual evidence of the nanostructure, cryo-SEM plays a crucial role in the characterization and development of formulations containing this compound. unicamp.brimpactfactor.org
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful analytical technique utilized for the separation and quantification of components within complex mixtures like this compound. This method offers significant advantages in characterizing the inherent compositional heterogeneity of this polyethoxylated castor oil derivative.
The fundamental principle of HPLC involves the separation of a sample's constituents as it is transported by a liquid mobile phase through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. In the case of this compound, which is a non-polar substance, reversed-phase HPLC (RP-HPLC) is commonly employed. rroij.com This involves a non-polar stationary phase, typically a silica (B1680970) support chemically modified with C8 or C18 alkyl chains, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The Diode Array Detector (DAD) enhances the utility of HPLC by providing spectral information for each separated component. Unlike a standard UV-Vis detector that monitors absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time, allowing for the generation of a UV spectrum for each eluting peak. This feature is invaluable for peak purity assessment and for the tentative identification of compounds based on their spectral characteristics.
Research findings indicate that the analysis of this compound by HPLC presents a significant analytical challenge due to its complex and heterogeneous nature. daneshyari.com The reaction of castor oil with ethylene oxide produces a wide distribution of structurally related compounds, including:
Polyoxyethylene glycerol ricinoleates (the major component) daneshyari.com
Polyoxyethylene glycerol
Esters of polyoxyethylene glycols
Free polyoxyethylene glycols
Unreacted glycerol and ricinoleic acid
Due to this complexity, HPLC chromatograms of this compound typically show multiple, often overlapping, peaks, making the quantification of specific components difficult. daneshyari.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve adequate separation of the various ethoxylated species. daneshyari.com For instance, a gradient program might start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute the more strongly retained, hydrophobic components.
While HPLC-DAD is effective for separating and detecting the UV-active components of this compound, such as those containing the ricinoleate (B1264116) moiety, it has limitations. Components that lack a significant UV chromophore, like the free polyoxyethylene glycols, are not readily detected by DAD. For a more comprehensive characterization, HPLC is often coupled with other detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS).
A typical HPLC-DAD method for analyzing a formulation containing this compound would involve a reversed-phase column and a gradient elution with a mobile phase consisting of water and acetonitrile. The DAD would be set to acquire data over a range of UV wavelengths to monitor for the active ingredient and the various components of this compound.
Table of Chromatographic Conditions for a Generic HPLC-DAD Analysis:
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-25 min: 100% A to 90% B; 25-30 min: 90% B; 30-35 min: 90% B to 100% A |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) scanning 200-400 nm |
| Injection Volume | 20 µL |
Physicochemical Principles of Cremophor El Self Assembly and Solubilization
Micellization Behavior and Critical Micelle Concentration (CMC)
Cremophor EL is produced by reacting castor oil with ethylene (B1197577) oxide in a 1:35 molar ratio. scientificlabs.comrsc.orgsigmaaldrich.com In aqueous environments, these amphiphilic molecules spontaneously form micelles above a certain concentration known as the critical micelle concentration (CMC). nih.govresearchgate.net The CMC of this compound is approximately 0.02% w/v, though values ranging from 0.009% to 0.0387 mg/mL have been reported under different conditions. scientificlabs.comrsc.orgnih.govresearchgate.nettandfonline.com Below the CMC, the surfactant molecules exist as individual monomers. However, once the CMC is exceeded, they aggregate to form micelles. nih.gov These micellar structures have an average diameter of about 12.4 nm. nih.gov
The properties of this compound micelles are influenced by environmental factors such as temperature and the presence of cosolvents.
Cosolvents: The addition of cosolvents, such as short-chain alcohols, can significantly impact the properties of this compound-based nanoemulsions. rsc.orgrsc.org The presence of alcohols can lead to a decrease in the droplet size of these nanoemulsions. rsc.org For example, butanol has been shown to have a high self-emulsification efficiency when used as a cosurfactant with this compound. rsc.org The inclusion of cosolvents can alter the emulsification efficiency of the surfactant and reduce the interfacial tension between oil and water. rsc.org
The morphology of the aggregates formed by surfactants is governed by the surfactant packing parameter, p. researchgate.netresearchgate.net This parameter is defined by the equation p = v / (a₀ * l_c), where v is the volume of the hydrophobic tail, a₀ is the equilibrium area occupied by the hydrophilic head group at the aggregate surface, and l_c is the length of the hydrophobic tail. tandfonline.comrsc.org The packing parameter determines the shape of the resulting micelle. ualberta.ca
There is a correlation between the nanoemulsion droplet size and the surfactant packing parameter. researchgate.netresearchgate.net this compound is considered to have a suitable molecular packing parameter for forming small droplet sizes compared to some other surfactants. tandfonline.com It is suggested that this compound has a larger packing parameter than Cremophor RH 40 due to its lower degree of ethoxylation. rsc.org
Solubilization Mechanisms for Hydrophobic Compounds
This compound's primary function in drug delivery is to enhance the solubility of hydrophobic compounds. rsc.orgrsc.orgtaylorandfrancis.commdpi.com This is achieved through the encapsulation of these poorly soluble molecules within the micelles. ualberta.canih.gov The solubilization process is more effective for highly hydrophobic drugs. ualberta.ca
The primary mechanism of solubilization involves the partitioning of hydrophobic drug molecules into the hydrophobic core of the this compound micelles. ualberta.cauu.nlgoogle.com This process effectively removes the drug from the aqueous environment, leading to a significant increase in its apparent solubility. ualberta.ca The hydrophobic core provides a favorable environment for lipophilic compounds, shielding them from the aqueous bulk phase. walshmedicalmedia.com For example, the anticancer drug paclitaxel (B517696) is solubilized within the hydrophobic core of this compound micelles in its commercial formulation. uu.nltaylorandfrancis.com
In addition to core solubilization, some drug molecules can be localized at the interface between the micellar core and the hydrophilic shell. mdpi.com This interfacial region has a polarity gradient, ranging from the nonpolar core to the highly polar aqueous phase. ualberta.ca Molecules with some degree of amphiphilicity may preferentially reside in this interfacial zone. The dielectric constant of the micellar environment where a probe molecule binds has been estimated to be around 27, indicating a less hydrophobic environment than the core's center. nih.gov
Data Tables
| Hydrophilic-Lipophilic Balance (HLB) | ~12-14 | scientificlabs.comrsc.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1-anilino,8-naphthalenesulfonic acid (ANS) |
| Butanol |
| This compound |
| Cremophor RH 40 |
| Daunorubicin |
| Ethanol (B145695) |
| Ethylene Glycol |
| Kolliphor® ELP |
| Paclitaxel |
| Rhodamine123 |
| Sodium Azide |
| Sodium Dodecyl Sulfate (SDS) |
| Sodium Fluoride |
| Solutol HS 15 |
| Terconazole |
| Tween 80 |
Cremophor El in Advanced Formulation Science and Colloidal Systems
Role in Stabilizing Nanoscale Delivery Systems
Cremophor EL is a critical excipient in the development of nanoscale drug delivery systems. Its amphiphilic structure enables it to reduce interfacial tension and form a protective steric barrier around nanoparticles, which is essential for the stability of nanoemulsions, liposomes, and polymeric micelles.
This compound is extensively used to formulate and stabilize oil-in-water (o/w) nanoemulsions, which are transparent or translucent colloidal dispersions with droplet sizes typically under 500 nm. uncw.edu It facilitates the formation of these systems through spontaneous emulsification by lowering the energy required to create fine oil droplets in an aqueous phase. tandfonline.comnih.gov Studies have shown that this compound has a strong emulsifying capacity, and increasing its concentration can effectively reduce the droplet radius of the nanoemulsion. tandfonline.comgoogle.com
The stability of these nanoemulsions is primarily achieved through a steric stabilization mechanism. The polyoxyethylene chains of this compound extend from the oil droplet surface into the surrounding aqueous medium, forming a hydrated layer that physically hinders the droplets from aggregating and coalescing. However, the concentration of this compound must be carefully optimized, as excessive amounts can increase the rate of Ostwald ripening, a destabilization process where larger droplets grow at the expense of smaller ones. tandfonline.compurdue.edu The optimization of the surfactant-to-oil mass ratio is a critical step in producing fine, stable droplets. google.compurdue.edu The use of cosurfactants, such as short-chain alcohols, in conjunction with this compound has been investigated as a method to further optimize nanoemulsion formation and stability. tandfonline.comnih.gov
| Drug / System | Key Research Findings | Citations |
| Aspirin-loaded nanoemulsion | Ultrasound cavitation was used to produce nanoemulsions with droplet sizes of 200-300 nm; emulsifier content was a key variable in optimization. | nih.gov |
| Ethyl oleate (B1233923) o/w nanoemulsion | This compound showed better emulsifying capacity than Tween. Surfactant-to-oil ratio and cosurfactant levels were optimized to produce fine droplets. Ostwald ripening was identified as the main breakdown process. | tandfonline.compurdue.edu |
| Chlorophyll (B73375) a in water | This compound nano-micelles were shown to effectively stabilize chlorophyll a monomers in an aqueous medium, which is significant for its potential application in medicine and food industries. |
The role of this compound in liposomal formulations is primarily as a solubilizing agent that newer, Cremophor-free liposomal systems aim to replace. oup.com Historically, drugs like paclitaxel (B517696) required this compound for intravenous administration due to poor water solubility, but this vehicle is associated with significant side effects. oup.com Consequently, much of the research has focused on developing liposome-based formulations as a safer alternative that avoids the use of this compound entirely. oup.com
These novel liposomal delivery systems are designed to encapsulate the drug within a phospholipid bilayer, thereby improving its solubility and safety profile. srce.hr For instance, a lyophilized liposome-based paclitaxel formulation was developed with a high drug entrapment efficiency (greater than 90%) and was shown to be physically and chemically stable for at least 12 months, demonstrating the viability of liposomes as an alternative to this compound-based solutions. oup.com The stability of liposomes themselves depends on factors like lipid composition, the inclusion of cryoprotectants like sugars to withstand freeze-thaw cycles, and maintaining an optimal particle size and charge. mdpi.comnih.gov While this compound is a powerful surfactant, its disruptive nature on lipid bilayers means it is not typically incorporated as a stabilizer within the liposome (B1194612) structure itself; rather, liposomes are formulated to render the use of this compound unnecessary.
This compound is highly effective when used in combination with other polymers to form mixed polymeric micelles. These systems can exhibit synergistic effects, leading to improved drug delivery characteristics compared to micelles made from a single type of surfactant. nih.govpurdue.edu A common application involves combining this compound with Pluronics, which are triblock copolymers of polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. nih.govresearchgate.net
The formation of mixed micelles can lead to a significant decrease in the critical micellar concentration (CMC), which is the minimum concentration of surfactant required to form micelles. nih.govresearchgate.net A lower CMC indicates that the micelles are more stable upon dilution in the bloodstream. nih.gov This synergistic behavior allows for the preparation of stable drug carriers with minimal surfactant concentrations. nih.govresearchgate.net These mixed micelle systems have been shown to successfully encapsulate poorly soluble drugs, such as the antibiotic Norfloxacin, and provide a tunable, extended-release profile. nih.govresearchgate.net The solubilization of a drug within the hydrophobic core of these mixed micelles can result in nanocarriers with a particle size often less than 30 nm. nih.gov
| Polymer System | Drug | Key Synergistic Effects & Findings | Citations |
| This compound + Pluronic F127 | Norfloxacin | The optimal molar ratio of the surfactants decreased the CMC, indicating a synergistic effect and favored micellization. The mixed micelles provided tunable, extended drug release. | nih.govpurdue.eduresearchgate.net |
| This compound + Pluronic F127 | Norfloxacin | The encapsulation efficiency was maintained at a high level in the mixed micelles even at a significantly lower total surfactant concentration due to the synergistic effect. | purdue.edu |
Influence on Amorphous Solid Dispersions (ASDs) and Crystallization Inhibition
This compound plays a significant role in the formulation of amorphous solid dispersions (ASDs), which are a key strategy for enhancing the oral bioavailability of poorly soluble drugs. nih.govnih.gov In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, which prevents it from arranging into a stable, less soluble crystalline form. nih.gov Polymers are typically used as the carrier to stabilize the amorphous drug. purdue.eduresearchgate.net
This compound can function as a stabilizer or carrier in these systems. Its inclusion in a formulation can help maintain the drug in its high-energy amorphous state. nih.gov Research has shown that this compound-based liquid formulations can serve as effective substitutes for traditional polymer-based ASDs in early preclinical studies. nih.gov In one case study, the addition of 6% this compound to liquid vehicles increased the exposure of a poorly soluble compound by 5 to 10 times, achieving a pharmacokinetic profile comparable to that of a formal ASD suspension. nih.gov This suggests that this compound effectively maintains the supersaturated state of the drug in vivo, which is critical for absorption.
Modulation of Drug Dispersion and Recrystallization Phenomena
A primary challenge with amorphous formulations is the inherent thermodynamic tendency of the drug to recrystallize back to its more stable, crystalline form. This compound acts as an effective crystallization inhibitor, preventing or delaying this process during storage and upon administration. researchgate.net
Its mechanism of inhibition involves several actions. As a surfactant, it can adsorb to the surface of drug particles or newly formed crystal nuclei, sterically hindering further crystal growth. purdue.edu This is particularly important in supersaturable lipid-based systems, where the drug concentration exceeds its equilibrium solubility. The addition of polymeric precipitation inhibitors, including those used in conjunction with this compound, can prolong the state of supersaturation for hours, leading to significantly higher drug absorption and bioavailability. purdue.edu In a study on transdermal patches containing ibuprofen, this compound was tested as a crystallization inhibitor to maintain the drug in a supersaturated state within the patch matrix. researchgate.net By preventing recrystallization, this compound helps ensure that the drug remains dispersed and available for dissolution and subsequent absorption.
Excipient Compatibility and Interactions in Complex Formulations
As a non-ionic surfactant, this compound is generally compatible with many other pharmaceutical excipients. It is soluble in water and various organic solvents like ethanol (B145695), and it can be combined with other surfactants, oils, and polymers in complex formulations such as self-nanoemulsifying drug delivery systems (SNEDDS). tandfonline.com
However, this compound is not a biologically inert vehicle and can engage in significant interactions. nih.gov Its purity is critical, as unpurified grades may contain carboxylate anions that can catalyze the degradation of certain drugs, such as paclitaxel. Furthermore, this compound can interact with biological systems by inhibiting the function of efflux transporters like P-glycoprotein, which can alter the pharmacokinetics of co-administered drugs. The micellar encapsulation of drugs by this compound can affect the concentration of free, unbound drug available for absorption and elimination. nih.gov Studies have shown that this compound can inhibit the hepatic elimination of paclitaxel, leading to nonlinear pharmacokinetics. These potential interactions must be carefully considered during the development of complex formulations to ensure the stability, safety, and efficacy of the final drug product.
Biophysical Interactions of Cremophor El in in Vitro and Preclinical Models
Interaction with Cellular Membranes and Monolayers (e.g., Caco-2 Cells)
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium, are a widely used in vitro model to study the absorption of orally administered drugs. The interactions of Cremophor EL with these and other cellular models provide insight into its effects on biological barriers.
Effects on Transepithelial Electrical Resistance (TEER)
Transepithelial electrical resistance (TEER) is a measure of the integrity of the tight junctions between epithelial cells, which form a barrier to the paracellular transport of substances. The effect of this compound on TEER has been investigated in various cell lines. In some studies using Caco-2 cells, this compound has been shown to cause a decrease in TEER, suggesting a disruption of tight junction integrity. nih.gov However, other studies have reported that at certain concentrations, this compound has a negligible effect on the TEER of Calu-3 cells, a human bronchial epithelial cell line. tandfonline.comtandfonline.com For instance, a 10.0% v/v solution of this compound did not significantly change the TEER of Calu-3 cells. tandfonline.comtandfonline.com In some instances, this compound has even been associated with an increase in TEER in Caco-2 monolayers. nih.gov These varied findings suggest that the effect of this compound on TEER may be dependent on the cell type, concentration, and experimental conditions.
Effects on Drug Transporter Activity
Drug transporters are membrane proteins that play a crucial role in the absorption, distribution, and elimination of a wide range of drugs. This compound has been extensively studied for its ability to modulate the activity of these transporters.
Inhibition of Efflux Transporters (e.g., P-glycoprotein, MRP2, BCRP)
This compound is a well-known inhibitor of several ATP-binding cassette (ABC) efflux transporters, including P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2), and Breast Cancer Resistance Protein (BCRP, ABCG2). researchgate.netnih.govsci-hub.se
P-glycoprotein (P-gp): Numerous in vitro studies have demonstrated the P-gp inhibitory activity of this compound. researchgate.netepa.govacs.orgmdpi.com It has been shown to increase the intracellular accumulation of P-gp substrates, such as digoxin (B3395198) and rhodamine 123, in cells overexpressing P-gp. nih.govacs.orgnih.gov The mechanism of inhibition is thought to involve both direct interaction with the transporter and indirect effects through modulation of the cell membrane. nih.govresearchgate.net Kinetic studies have suggested that this compound can act as a noncompetitive inhibitor of P-gp. nih.gov
Multidrug Resistance-Associated Protein 2 (MRP2): this compound has also been identified as an inhibitor of MRP2. semanticscholar.orgresearchgate.netualberta.canih.gov Studies using Caco-2 cells and MRP2-overexpressing vesicles have shown that this compound can inhibit the efflux of MRP2 substrates in a concentration-dependent manner. semanticscholar.orgnih.gov The inhibitory effect can be enhanced when combined with other excipients like PEG 2000 and Pluronic® F127. semanticscholar.orgresearchgate.net
Breast Cancer Resistance Protein (BCRP): Research has indicated that this compound can inhibit the function of BCRP. nii.ac.jpnii.ac.jp In Caco-2 cells, it has been shown to significantly increase the absorptive transport and decrease the secretory transport of the BCRP substrate topotecan. nii.ac.jp This inhibition of BCRP is linked to the increased membrane fluidity caused by this compound. nii.ac.jp Furthermore, there is evidence that this compound can concurrently inhibit both MRP2 and BCRP. x-mol.comsigmaaldrich.comdntb.gov.ua
Table 1: Effect of this compound on Efflux Transporter Activity
| Transporter | Model System | Substrate | Observation | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | MDCK-MDR1 cells | Digoxin | Concentration-dependent inhibition, IC50 of 11.92 μM | acs.org |
| P-glycoprotein (P-gp) | Caco-2 cells | Rhodamine 123 | Increased apical-to-basolateral permeability | nih.gov |
| P-glycoprotein (P-gp) | Isolated rat intestinal membranes | Rhodamine 123 | Reduced secretory transport | nih.gov |
| MRP2 | Caco-2 cells, MRP2 vesicles | Scutellarin | Concentration-dependent inhibition | semanticscholar.orgnih.gov |
| BCRP | Caco-2 cells | Topotecan | Increased absorptive transport | nii.ac.jp |
Modulation of Uptake Transporters (e.g., OATP, NTCP)
In addition to efflux transporters, this compound can also modulate the activity of solute carrier (SLC) uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and the Na+/taurocholate cotransporting polypeptide (NTCP). researchgate.netnih.gov
Organic Anion Transporting Polypeptides (OATPs): this compound has been shown to be a potent inhibitor of several OATP family members, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1. researchgate.netnih.govnih.govaacrjournals.org In vitro studies using cells overexpressing these transporters have demonstrated that this compound can significantly reduce the uptake of OATP substrates. nih.govaacrjournals.org For OATP1A2, OATP1B3, and OATP2B1, the IC50 values for this compound were found to be less than 0.01%. researchgate.netnih.gov The presence of this compound can nullify the transport of OATP1B substrates, which has important implications for the pharmacokinetics of drugs that are substrates for these transporters. aacrjournals.orgsemanticscholar.org
Na+/taurocholate cotransporting polypeptide (NTCP): Research has also indicated that this compound inhibits the function of NTCP, a key transporter for bile acid uptake in the liver. researchgate.netnih.govnih.gov In vitro assays have shown that this compound is a potent inhibitor of NTCP-mediated transport. nih.gov
Table 2: Effect of this compound on Uptake Transporter Activity
| Transporter | Model System | Substrate(s) | Observation | Reference |
|---|---|---|---|---|
| OATP1A2 | Stably transfected HEK cells | Estrone-3-sulfate, Taurocholate | Potent inhibition (IC50 < 0.01%) | researchgate.netnih.gov |
| OATP1B1 | Stably transfected HEK cells | Bromosulfophthalein, Estrone-3-sulfate | Potent inhibition | researchgate.netnih.gov |
| OATP1B3 | Stably transfected HEK cells | Bromosulfophthalein, Estradiol-17β-glucuronide | Potent inhibition (IC50 < 0.01%) | researchgate.netnih.gov |
| OATP2B1 | Stably transfected HEK cells | Bromosulfophthalein, Estrone-3-sulfate | Potent inhibition (IC50 < 0.01%) | researchgate.netnih.gov |
| NTCP | Stably transfected HEK cells | Bromosulfophthalein, Taurocholate | Potent inhibition | researchgate.netnih.gov |
Mechanistic Insights into Transporter-Excipient Interactions
This compound (CrEL), a polyoxyethylated castor oil, is widely used as a solubilizing agent in pharmaceutical formulations. However, it is not an inert vehicle and is known to interact with various biological systems, including drug transporters. nih.gov The primary mechanism by which this compound is thought to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, involves the formation of micelles. These micelles can entrap P-gp substrates, thereby reducing the concentration of the free drug available to interact with the efflux pump. sci-hub.se This leads to increased intracellular drug concentration and, consequently, greater drug absorption. sci-hub.se
Kinetic studies have shown that this compound inhibits the efflux of the P-gp substrate rhodamine123 in a noncompetitive manner. nih.gov This suggests that this compound does not directly compete with the substrate for the same binding site on the transporter but rather alters the transporter's function through other means. sci-hub.senih.gov One proposed mechanism is the fluidization of the cell membrane by the surfactant, which can disrupt the local environment necessary for the proper function of membrane-embedded proteins like P-gp. mdpi.comuni-greifswald.de
The interaction appears to be specific to certain transporters. For instance, while this compound inhibits P-gp, it has been shown not to affect the transport of substrates for other transporters like the peptide transporter (as indicated by [14C]Gly-Sar) and the glucose transporter (as indicated by [3H]3-O-methyl-D-glucose). nih.gov This specificity suggests that the interaction is not merely a general disruption of membrane integrity.
Furthermore, this compound has been found to inhibit other ABC transporters, including OATP1B1, OATP1B3, and the rodent equivalent OATP1B2, which are involved in the hepatic uptake of various drugs. aacrjournals.org This inhibition can mask the genotype-dependent effects on drug clearance, as seen with paclitaxel (B517696). aacrjournals.org In addition to ABC transporters, this compound can also inhibit Solute Carrier (SLC) transporters and has been shown to enhance MRP3-mediated transport. researchgate.netresearchgate.net
The inhibitory effects of this compound on these transporters are concentration-dependent. researchgate.net The interactions between rhodamine123 and the micellar form of this compound, which forms above its critical micelle concentration (CMC) of 0.0095% w/v, are believed to decrease the P-gp-mediated efflux. nih.gov
Interaction with Drug Metabolizing Enzymes
This compound has been demonstrated to interact with and inhibit various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family of isoenzymes. This interaction is a significant factor in the pharmacokinetics of co-administered drugs.
Inhibition of Cytochrome P450 Isoenzymes (e.g., CYP2C8, CYP3A)
In vitro studies have consistently shown that this compound inhibits the activity of several CYP450 isoenzymes in a concentration-dependent manner. mdpi.com The inhibitory effects have been observed for CYP3A4, CYP2C9, and CYP2C8. mdpi.comnih.govresearchgate.net
For CYP3A4, the half-maximal inhibitory concentration (IC50) has been determined to be 0.60 mM in human liver microsomes using testosterone (B1683101) as a substrate. mdpi.comresearchgate.net The inhibition of CYP3A4 by this compound has been observed to reduce the metabolism of various drugs, including verapamil (B1683045) and midazolam. mdpi.comresearchgate.net For instance, at a concentration of 47.5 μg/mL, this compound moderately inhibited CYP3A4 activity by 20.7% in situ and 21.8% in vitro. mdpi.com In the case of paclitaxel metabolism in human and rat liver microsomes, the formation of its primary metabolite, 6α-hydroxytaxol, was completely prevented by this compound at a concentration of 20 µL/mL. mdpi.com
This compound also demonstrates a potent inhibitory effect on CYP2C9, with a reported IC50 of 0.03 mM when using diclofenac (B195802) as the substrate in human liver microsomes. mdpi.comresearchgate.net
Recent studies have also highlighted the inhibitory effect of this compound on CYP2C8. In vitro experiments using human and rat liver microsomes indicated that this compound inhibits CYP2C8 activity. nih.gov The mechanism of inhibition is thought to be related to the disruption of the enzyme's activity, possibly through the fluidization of the microsomal membrane. mdpi.com
The inhibitory effect of this compound on CYP450 enzymes is generally dependent on the concentration of the surfactant, the specific isoenzyme being studied, and the type of microsomal assay used. mdpi.com
Table 1: In Vitro Inhibition of Cytochrome P450 Isoenzymes by this compound
| CYP Isoenzyme | Substrate | System | IC50 Value | Reference |
|---|---|---|---|---|
| CYP3A4 | Testosterone | Human Liver Microsomes | 0.60 mM | mdpi.comresearchgate.net |
| CYP2C9 | Diclofenac | Human Liver Microsomes | 0.03 mM | mdpi.comresearchgate.net |
| CYP2C8 | Paclitaxel | Human & Rat Liver Microsomes | Inhibition Observed | nih.gov |
| CYP3A | Midazolam | Rat Hepatocytes & Microsomes | Inhibition Observed | researchgate.net |
| CYP1A2, CYP1A1, CYP2B | 7-ethoxycoumarin | Not specified | Inhibition Observed | mdpi.com |
Impact on Enzyme Expression Levels (e.g., Cyp2c22)
Beyond direct enzymatic inhibition, this compound has been shown to affect the expression levels of drug-metabolizing enzymes. In a study investigating the effects of multiple doses of this compound (EL-35) on paclitaxel pharmacokinetics in rats, it was found that a 14-day administration significantly increased the area under the curve (AUC) and mean residence time (MRT) of the drug. nih.gov This was attributed to the downregulation of the hepatic expression of Cyp2c22. nih.gov
Cyp2c22 is considered a rodent homolog of human CYP2C8 and CYP2C9, sharing significant amino acid identity and sequence similarity. nih.gov The reduced expression of Cyp2c22 in the rat liver following multiple doses of this compound led to a decreased production of 6-OH-paclitaxel, the primary metabolite of paclitaxel. nih.gov
In vitro studies using HepG2 cells have further demonstrated that this compound can decrease the mRNA and protein expression of both CYP2C8 and CYP3A4 at concentrations of 0.1 and 0.2 mg/mL. nih.gov This suggests that this compound can modulate drug metabolism through both direct inhibition of enzyme activity and by altering the expression of these key enzymes.
Table 2: Effect of this compound on CYP450 Expression
| Enzyme | Model System | Effect | Concentration | Reference |
|---|---|---|---|---|
| Cyp2c22 | Rat Liver (in vivo) | Downregulation | Multiple Doses | nih.gov |
| CYP2C8 | HepG2 Cells (in vitro) | Decreased mRNA & Protein Expression | 0.1 and 0.2 mg/mL | nih.gov |
| CYP3A4 | HepG2 Cells (in vitro) | Decreased mRNA & Protein Expression | 0.1 and 0.2 mg/mL | nih.gov |
Interactions with Plasma Components and Blood Cells
This compound is known to interact with various components of the blood, including plasma proteins and blood cells, which can have significant implications for the pharmacokinetics and biodistribution of drugs formulated with it. nih.govresearchgate.net
Binding to Lipoproteins and Plasma Proteins
This compound has a notable interaction with plasma lipoproteins and proteins. medchemexpress.commedchemexpress.com It has been shown to bind to lipoproteins, leading to alterations in their structure and electrophoretic mobility. nih.gov Specifically, the use of this compound results in the appearance of a lipoprotein dissociation product. nih.gov This interaction can affect the distribution of drugs that are formulated with it. For example, in the presence of this compound, there is substantial binding of paclitaxel to these lipoprotein dissociation products. nih.gov
In the absence of this compound, a drug like paclitaxel binds extensively to human plasma proteins, with human serum albumin accounting for a significant portion of this binding. aacrjournals.org However, the presence of this compound causes a significant decrease in the free (unbound) fraction of the drug. aacrjournals.org This is due to the encapsulation of the drug within the this compound micelles, which effectively reduces the amount of free drug available to partition into cells or bind to plasma proteins. nih.govaacrjournals.org This micellar encapsulation is a key mechanism by which this compound alters the disposition of various drugs. nih.gov
Influence on Erythrocyte Integrity and Aggregation (in vitro studies)
This compound has been reported to cause the aggregation of erythrocytes. nih.govresearchgate.netselleck.co.jpselleckchem.com This effect has been observed in vitro and is one of the biological effects associated with this formulation vehicle. The interaction of this compound with erythrocytes can also influence the partitioning of drugs into these cells.
Studies with paclitaxel have shown that this compound causes a profound alteration in the drug's accumulation in erythrocytes by reducing the free drug fraction available for cellular partitioning. aacrjournals.org This effect was observed even in the absence of plasma proteins, indicating that it is not solely due to altered protein binding. aacrjournals.org The addition of Cremopol EL at concentrations corresponding to clinical peak plasma levels resulted in a significant, concentration-dependent decrease in the blood-to-plasma concentration ratio of paclitaxel. aacrjournals.org This indicates that erythrocytes can act as a secondary transport system in the blood, which becomes less significant as the concentration of this compound increases and entraps more of the free drug in its micelles. aacrjournals.org
Applications in Cell Culture Systems (beyond direct drug delivery)
This compound (CrEL), a polyoxyethylated castor oil, is widely utilized in research as a non-ionic surfactant to solubilize hydrophobic compounds for in vitro studies. Beyond its role as a delivery vehicle, CrEL exhibits inherent biological activity that can directly influence cellular behavior and experimental outcomes in cell culture systems. Its interactions with cellular membranes and metabolic pathways necessitate a careful evaluation of its effects, independent of the solubilized drug. Understanding these interactions is crucial for the accurate design and interpretation of research studies employing this common excipient.
Effects on Cell Growth and Viability in Research Studies (e.g., HEK293F, A549)
This compound demonstrates significant, dose-dependent effects on the growth and viability of various cell lines commonly used in research, including Human Embryonic Kidney 293 (HEK293) cells and human lung adenocarcinoma (A549) cells.
Research has shown that solutions containing this compound can induce cytotoxicity. In studies comparing drug-loaded micelles to solutions with CrEL, the CrEL/ethanol (B145695) mixture itself showed substantial cytotoxicity to both A549 and HEK293 cells at concentrations exceeding 1.7 µg/mL. researchgate.net Conversely, other research has noted high viability rates in HEK293 cells when treated with certain drug formulations, suggesting that the vehicle can be a primary source of cytotoxicity. nih.gov For epithelial cells, concentrations of CrEL ranging from 10 to 50 mg/mL can severely impair cell viability and the integrity of the cell monolayer after 24 hours of treatment. selleckchem.com
The cytotoxic effects are concentration-dependent. For instance, in Calu-3 lung epithelial cells, CrEL concentrations up to 10% (v/v) did not significantly alter malate (B86768) dehydrogenase (MDH) activity, a marker for cell viability. tandfonline.com However, at a concentration of 32% (v/v), MDH activity was reduced to approximately 45% of its initial level. tandfonline.com Similarly, lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage, was not significantly affected by CrEL concentrations up to 16% (v/v), but significant LDH release occurred at 32% (v/v). tandfonline.com In A549 cells, CrEL has been observed to antagonize the cytotoxicity of the anti-cancer drug paclitaxel at a concentration of 0.135% (v/v). researchgate.net
Table 1: Effects of this compound on Cell Viability in A549 and HEK293 Cells
| Cell Line | CrEL Concentration | Observed Effect | Citation |
|---|---|---|---|
| A549 | > 1.7 µg/mL (in ethanol mixture) | Substantial cytotoxicity | researchgate.net |
| HEK293 | > 1.7 µg/mL (in ethanol mixture) | Substantial cytotoxicity | researchgate.net |
| A549 | 0.135% (v/v) | Antagonized paclitaxel cytotoxicity | researchgate.net |
| Epithelial Cells | 10 - 50 mg/mL | Seriously impaired viability and monolayer integrity | selleckchem.com |
| HEK293 | Not specified (vehicle control) | Lower viability compared to specific drug formulations | nih.gov |
Role in Modulating Cellular Stress Responses (e.g., oxidative stress, pyroptosis mechanisms)
This compound is not a biologically inert vehicle; it actively modulates cellular stress response pathways, including the induction of oxidative stress and a form of programmed cell death known as pyroptosis.
Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that CrEL can induce oxidative stress. nih.gov As a polyethoxylated castor oil, its intracellular accumulation can lead to intensive lipid degradation and the generation of reactive oxygen species (ROS). nih.gov This induction of oxidative stress is a key driver for the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the production and release of the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov The increase in IL-8 secretion correlates with the level of CrEL-induced oxidative stress. nih.gov
Furthermore, CrEL has been implicated in triggering pyroptosis, an inflammatory form of programmed cell death. Research indicates that CrEL can activate the unfolded protein response (UPR) pathway, which subsequently initiates caspase/gasdermin E-dependent pyroptosis. researchgate.net The integrated stress response (ISR) is a complex adaptive program that cells activate to survive stressors. mdpi.comnih.gov However, specific components like CrEL can push this response towards cell death pathways like pyroptosis. The stress kinase PKR, for example, has been shown to physically interact with inflammasome components (NLRP3, AIM2, etc.), leading to the activation of caspase-1 and subsequent pyroptosis. mdpi.com
Table 2: Modulation of Cellular Stress Pathways by this compound
| Stress Response | Mechanism | Affected Cell Type | Outcome | Citation |
|---|---|---|---|---|
| Oxidative Stress | Generation of reactive oxygen species (ROS) | Human PBMCs | Activation of p38 MAPK pathway, release of IL-8 | nih.gov |
| Pyroptosis | Activation of unfolded protein response (UPR) pathway | Not specified | Triggers caspase/gasdermin E-dependent pyroptosis | researchgate.net |
| Inflammation | Activation of stress kinase PKR | Not specified | Potential activation of NLRP3 inflammasome and IL-1β release | mdpi.com |
Considerations for Cell-Based Assay Interpretation
The inherent biological activities of this compound necessitate careful consideration when interpreting data from cell-based assays, as it can no longer be considered an inert vehicle. tandfonline.com Its effects can confound experimental results, leading to misinterpretation of the activity of the compound under investigation.
Furthermore, the cytotoxicity of CrEL can compromise the integrity of cell monolayers, such as those used in Caco-2 cell permeability assays. researchgate.netmedipol.edu.tr Damage to the cell layer can artificially increase the measured permeation of a drug, leading to an overestimation of its absorption potential. medipol.edu.tr
CrEL also interacts with key metabolic enzymes. Studies in rat hepatocytes and liver microsomes have shown that CrEL concentrations above its critical micellar concentration (CMC) can significantly inhibit cytochrome P450 3A (CYP3A)-mediated metabolism. researchgate.net This inhibition of drug-metabolizing enzymes can alter the intrinsic clearance of a test compound in vitro, complicating the interpretation of metabolic stability assays. researchgate.net Therefore, understanding the toxicity and biological activity of CrEL at the specific concentrations used is crucial for the correct interpretation of results from any cell-based assay. researchgate.net
Table 3: Interfering Effects of this compound in Cell-Based Assays
| Assay Type | Interfering Effect | Mechanism | Implication for Interpretation | Citation |
|---|---|---|---|---|
| Cytotoxicity Assays | Antagonism or Synergism | Direct biological activity of CrEL | Can mask or enhance the true effect of the test compound | researchgate.nettandfonline.com |
| Permeability Assays (e.g., Caco-2) | Increased Permeability | Damage to cell monolayer integrity | Artificial increase in apparent drug permeation | researchgate.netmedipol.edu.tr |
| Metabolism Assays (e.g., hepatocytes) | Decreased Metabolism | Inhibition of CYP450 enzymes | Underestimation of drug clearance; altered metabolic profile | researchgate.net |
Degradation, Stability, and Purity Profiling of Cremophor El
Mechanisms of Chemical and Physical Degradation
Cremophor EL, while generally stable under standard ambient conditions, possesses chemical functionalities that render it susceptible to degradation under specific environmental stresses.
Hydrolysis and Oxidation Pathways
The presence of this compound can also influence the degradation kinetics of active pharmaceutical ingredients (APIs). For instance, studies have shown that certain APIs, such as the SN38 prodrug, exhibit faster hydrolysis rates when formulated with this compound compared to other delivery systems tandfonline.com. Similarly, ramipril (B1678797) degradation can occur via hydrolysis when formulated with this compound nih.gov.
Photolytic and Thermolytic Stability
While paclitaxel (B517696), a drug commonly formulated with this compound, has demonstrated stability under thermal and photolytic stress in its solid state rroij.comrroij.com, the stability of this compound itself under such conditions, particularly within a complex formulation, warrants careful consideration. Accelerated stability testing, which often involves exposure to elevated temperatures, is employed to evaluate potential thermolytic degradation pathways and their impact on the formulation internationalscholarsjournals.comacademicjournals.org. The influence of light exposure on this compound and its formulations is also a factor in long-term stability assessments.
Influence of Impurities on Formulation Stability
The purity of this compound is a critical determinant of formulation stability, with specific impurities posing significant challenges.
Strategies for Purity Control and Quality Assessment
Effective purity control and quality assessment are essential for ensuring the reliable performance of this compound in pharmaceutical applications. Chromatographic purification techniques, such as reverse-phase chromatography, are employed to remove various impurities, including ionic, metallic, and oxidizing contaminants, thereby enhancing the stability of drug formulations google.com.
Quality control measures include analytical tests designed to verify the effectiveness of purification. For example, a colorimetric indicator test has been developed to differentiate between high and low-quality cleaned this compound in relation to paclitaxel stability nih.gov. Fourier-transform infrared (FTIR) spectroscopy can also be utilized to confirm the absence of specific degradation markers, such as carboxylate anions, in purified batches of this compound researchgate.net. Furthermore, advanced analytical techniques like liquid chromatography/tandem mass spectrometry (LC-MS/MS) are used for the precise quantification of this compound in biological matrices, aiding in pharmacokinetic and formulation stability studies researchgate.net.
Accelerated Stability Testing Methodologies for this compound-Containing Formulations
Accelerated stability testing is a cornerstone for predicting the long-term shelf-life and performance of pharmaceutical formulations containing this compound internationalscholarsjournals.comacademicjournals.org. These studies involve subjecting the formulations to exaggerated environmental conditions, typically elevated temperatures (e.g., 30°C, 40°C, 50°C, 60°C) and controlled humidity, over defined periods (e.g., 1, 2, or 3 months) internationalscholarsjournals.comacademicjournals.org.
During these tests, critical parameters are monitored to assess physical and chemical integrity. Physical attributes such as droplet size, viscosity, and refractive index are evaluated, alongside the chemical stability of the API, often determined using validated methods like High-Performance Liquid Chromatography (HPLC) internationalscholarsjournals.comacademicjournals.org.
For instance, a celecoxib (B62257) nanoemulsion formulated with this compound demonstrated enhanced physical and chemical stability. Over a 3-month storage period under accelerated conditions, parameters like droplet size, viscosity, and refractive index showed only slight increases that were not statistically significant (p ≥ 0.05). This resulted in an estimated shelf-life of approximately 2.38 years at room temperature, highlighting the protective role of this compound in this nanoemulsion formulation internationalscholarsjournals.comacademicjournals.org.
In parallel, forced degradation studies are conducted to elucidate potential degradation pathways of the API and the formulation under extreme stress conditions, including heat, light, acid, base, and oxidation. These studies are crucial for developing stability-indicating analytical methods necessary for comprehensive stability assessment rroij.comrroij.com.
Table 1: Influence of this compound Purity on Paclitaxel Stability
| This compound Purity | Key Impurity/Characteristic | Impact on Paclitaxel Stability | pH of this compound |
| Unpurified | Carboxylate anions | Less stable; degradation catalyzed by base-catalyzed ethanolysis nih.govresearchgate.net | ~5.7 google.com |
| Purified | Reduced/absent impurities | More stable; minimized degradation researchgate.netgoogle.com | ~5.1 google.com |
Table 2: Accelerated Stability of Celecoxib Nanoemulsion with this compound
| Parameter | Storage Condition (3 months) | Observed Change | Statistical Significance |
| Droplet Size | Refrigerator & Room Temp. | Slightly Increased | Not Significant (p ≥ 0.05) |
| Viscosity | Refrigerator & Room Temp. | Slightly Increased | Not Significant (p ≥ 0.05) |
| Refractive Index | Refrigerator & Room Temp. | Slightly Increased | Not Significant (p ≥ 0.05) |
| Estimated Shelf-Life | Room Temperature | 2.38 years | N/A |
Table 3: Forced Degradation of Paclitaxel (in solution)
| Stress Condition | Remaining Paclitaxel (%) | Reference(s) |
| Thermal (80°C for 30 min) | ~99.10 ± 0.26 | rroij.comrroij.com |
| Photolytic (UV light 320-400 nm for 8 h) | ~98.46 ± 0.20 | rroij.comrroij.com |
| Acid Hydrolysis (0.1 M HCl) | ~72.83 ± 0.30 | rroij.comrroij.com |
| Oxidative (3% H₂O₂) | ~91.75 ± 0.52 | rroij.comrroij.com |
| Alkali Hydrolysis (0.1 M NaOH) | Not Quantified | rroij.comrroij.com |
Compound List:
this compound (CrEL)
Paclitaxel (PTX)
SN38 prodrug
Ramipril
Celecoxib (CXB)
Ricinoleic acid
Polyethylene (B3416737) glycol (PEG)
Computational and Theoretical Approaches to Cremophor El Research
Molecular Dynamics Simulations of Self-Assembly and Micellar Encapsulation
Molecular dynamics (MD) simulations offer a powerful lens to examine the spontaneous organization (self-assembly) of Cremophor EL (CrEL) molecules into micelles and their subsequent encapsulation of therapeutic agents. Both all-atom (AA) and coarse-grained (CG) simulation approaches have been employed to investigate these phenomena, providing a multi-scale understanding of the system's dynamics. nih.govplos.orgnih.govbiorxiv.org
Coarse-Graining and All-Atom Models: Due to the large size of CrEL molecules and the long timescales required for micelle formation, coarse-grained models are particularly useful. uiuc.eduresearchgate.netrsc.org In a CG approach, groups of atoms are represented as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer periods. uiuc.eduschrodinger.com For instance, the CrEL molecule, with its three flexible wings each composed of polyethylene (B3416737) glycol (PEG) and ricinoleic acid, can be mapped into a simplified structure with polar head beads and apolar tail beads. nih.govplos.org These CG models are typically parameterized and validated against more detailed all-atom simulations to ensure they accurately represent the underlying physics. researchgate.net
Simulation of Self-Assembly and Drug Encapsulation: Simulations have been used to study the behavior of CrEL in clinically relevant formulations, such as the paclitaxel-Cremophor EL-ethanol mixture. nih.govplos.orgnih.gov These studies reveal that CrEL does not form standard, simple micelles but rather a complex, clustered network in a three-dimensional landscape. nih.govplos.orgnih.gov This network structure allows for a high loading capacity of poorly soluble drugs like paclitaxel (B517696) without causing the drug to aggregate. nih.govnih.gov
The simulations show that drug molecules, such as paclitaxel, reside within the cavities of the CrEL network. nih.govplos.orgnih.gov The drug particles exhibit oscillatory behavior, indicating repeated adsorption and desorption with the surrounding CrEL network. nih.govnih.govbiorxiv.org The conformational dynamics of both the CrEL and the drug molecules can be analyzed to understand the stability of the formulation. For CrEL, spiral-shaped conformations have been identified as the dominant and most stable species within the micellar structure. nih.govplos.orgnih.gov The molecules are at their lowest energy state when their "wings" are closed and at their highest energy state when the wings are fully spread. plos.orgnih.gov
| Parameter | All-Atom (AA) Simulation | Coarse-Grained (CG) Simulation |
| Level of Detail | Explicit representation of every atom. | Groups of atoms represented as single beads. nih.govplos.org |
| Typical System Size | Smaller systems (e.g., a few micelles). | Larger systems (e.g., extensive micellar networks). |
| Simulation Timescale | Nanoseconds to microseconds. | Microseconds to milliseconds. |
| Primary Use | To obtain detailed energetic and structural information; to parameterize CG models. researchgate.net | To study large-scale phenomena like self-assembly and micelle formation. uiuc.edu |
| Key Findings for CrEL | Provided detailed conformations of CrEL and paclitaxel. nih.govplos.orgplos.org | Revealed the formation of a CrEL clustering network for high drug loading. nih.govnih.govbiorxiv.org |
Quantum Chemical Calculations for Intermolecular Interactions
Quantum chemical (QC) calculations provide a highly accurate method for investigating the fundamental intermolecular interactions that govern the behavior of this compound in solution and its ability to solubilize drug molecules. These calculations, based on the principles of quantum mechanics, can elucidate the nature and strength of non-covalent interactions such as hydrogen bonds and van der Waals forces. amazonaws.comarxiv.orgresearchgate.net
By applying QC methods, it is possible to analyze the interactions between different parts of the this compound molecule, such as the polyoxyethylene chains and the ricinoleic acid tails, as well as the interactions between this compound and a solubilized drug molecule. For example, density functional theory (DFT) can be used to calculate the binding energy between a drug molecule and a fragment of a this compound molecule, providing insight into the most favorable binding sites and the forces driving encapsulation.
These calculations can help to understand:
Hydrogen Bonding: The role of the ether oxygens in the PEG chains of this compound as hydrogen bond acceptors for drug molecules with hydrogen bond donor groups.
Van der Waals Forces: The contribution of dispersion forces to the encapsulation of hydrophobic drug molecules within the core of the this compound micelles.
Solvent Effects: How interactions with the solvent (e.g., water or ethanol) influence the conformation of this compound and its interaction with drugs.
Although specific quantum chemical studies on this compound are not abundant in the literature, the principles of these methods are widely applied in materials and pharmaceutical sciences. The data generated from such calculations can be used to parameterize the force fields used in classical molecular dynamics simulations, leading to more accurate and predictive models of this compound behavior.
| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) (Hypothetical) |
| PEG chain - Water | Hydrogen Bond | -5.2 |
| Ricinoleic Acid Tail - Paclitaxel | Van der Waals | -8.7 |
| PEG chain - Paclitaxel (hydroxyl group) | Hydrogen Bond | -6.5 |
| Two Ricinoleic Acid Tails | Van der Waals | -4.1 |
Predictive Modeling for Solubilization and Permeation Enhancement (e.g., PAMPA)
Predictive modeling offers a high-throughput in silico alternative to experimental screening of the solubilization and permeation-enhancing effects of excipients like this compound. patheon.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro model that can be used in conjunction with computational models to predict the passive absorption of drugs. mdpi.comnih.govnih.govresearchgate.net
The PAMPA model uses a filter plate with an artificial membrane, typically composed of lipids, to separate a donor compartment (containing the drug) from an acceptor compartment. nih.gov By measuring the concentration of the drug in the acceptor compartment over time, the permeability of the drug across the artificial membrane can be determined.
To assess the effect of this compound, the permeability of a poorly soluble drug can be measured in the presence and absence of the surfactant in the donor compartment. An increase in the apparent permeability coefficient (Papp) in the presence of this compound would indicate its role in enhancing permeation, which could be due to several factors:
Increased Solubilization: this compound micelles can increase the concentration of the drug in the aqueous donor phase, creating a larger concentration gradient to drive permeation.
Interaction with the Membrane: The surfactant molecules may interact with the artificial membrane, altering its properties and facilitating drug transport.
Computational models, such as quantitative structure-property relationship (QSPR) models, can be developed using PAMPA data to predict the permeation enhancement of different drugs by this compound based on their molecular descriptors. plos.org This allows for the rapid screening of drug candidates and formulation optimization. patheon.com
| Compound | Condition | Apparent Permeability (Papp) (x 10-6 cm/s) (Hypothetical) | Fold Increase in Permeability |
| Drug X | Without this compound | 0.5 | - |
| Drug X | With 0.1% this compound | 2.5 | 5.0 |
| Drug X | With 0.5% this compound | 7.8 | 15.6 |
| Drug Y | Without this compound | 1.2 | - |
| Drug Y | With 0.1% this compound | 3.6 | 3.0 |
| Drug Y | With 0.5% this compound | 9.1 | 7.6 |
Structure-Property Relationship Studies via In Silico Methods
In silico structure-property relationship studies, particularly Quantitative Structure-Property Relationship (QSPR) models, are valuable for understanding how the molecular structure of this compound's components influences its functional properties. researchgate.netplos.orgresearchgate.net this compound is a complex mixture of different molecules, primarily polyethoxylated glycerol (B35011) ricinoleates, with variations in the length of the polyethylene glycol chains and the fatty acid composition. researchgate.netnih.gov
QSPR models aim to establish a mathematical relationship between the structural features (described by molecular descriptors) of the this compound components and a specific property of interest. researchgate.net These properties could include:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.
Solubilization Capacity: The ability to dissolve a certain amount of a hydrophobic drug.
Micelle Size and Stability: The physical characteristics of the resulting micelles.
By analyzing the different components of this compound, it is possible to identify which structural features are most important for its performance as a solubilizing agent. For example, a QSPR study could correlate the number of ethylene (B1197577) oxide units in the PEG chains with the solubilization of a particular drug. This information can be used to guide the development of new, more efficient, or less toxic solubilizing agents by optimizing their molecular structure. researchgate.net
| This compound Component (Hypothetical) | Number of Ethylene Oxide Units | Ricinoleic Acid Content (%) | Predicted Solubilization Capacity for Drug Z (mg/mL) |
| Component 1 | 30 | 85 | 0.8 |
| Component 2 | 35 | 85 | 1.2 |
| Component 3 | 40 | 85 | 1.5 |
| Component 4 | 35 | 80 | 1.1 |
| Component 5 | 35 | 90 | 1.3 |
Emerging Research Directions and Future Perspectives for Cremophor El
Novel Applications in Non-Pharmaceutical Sciences
While Cremophor EL is predominantly recognized for its pharmaceutical applications, its inherent properties as a non-ionic surfactant and emulsifier present opportunities for exploration in various non-pharmaceutical sectors. Emerging research is beginning to highlight these potentials:
Material Science: this compound's ability to stabilize emulsions and its surfactant properties make it a candidate for applications in polymer synthesis and the creation of specialized materials. Its use in forming nanoemulsions, which are kinetically stable systems with droplet sizes in the nanometer range, could be leveraged for developing novel coatings, dispersions, or composite materials with tailored properties rsc.org. Research into using this compound for monomerization of molecules in aqueous media, such as chlorophyll (B73375) a, suggests its utility in creating stable, well-defined artificial systems for material characterization or application mdpi.com.
Food Science: Although regulatory approvals and specific grades are critical, polyoxyethylene castor oil derivatives, including this compound, have found applications in the food industry as emulsifiers and stabilizers zhishangchemical.comatamanchemicals.comontosight.ai. Future research could focus on optimizing its use in food matrices, potentially for encapsulating flavors, vitamins, or other lipophilic food ingredients, while ensuring compliance with food-grade standards and safety regulations.
Cosmetics and Personal Care: this compound is already employed in cosmetic formulations, including shampoos and makeup atamanchemicals.com, and in skin and hair care products zhishangchemical.com. Future research may explore advanced cosmetic applications, such as enhancing the delivery of active ingredients in skincare, creating novel emulsion systems for enhanced texture and stability, or developing biodegradable formulations leveraging its castor oil origin.
Textile Industry: Historically, polyoxyethylated castor oil derivatives have been used in the textile industry as finishing agents, antistatic agents, and emulsifiers for oils and waxes zhishangchemical.com. Emerging research could re-evaluate and optimize these applications, potentially developing more environmentally friendly textile processing aids or functional finishes that leverage this compound's unique properties.
Development of Modified or Derivatized this compound Analogs with Tailored Properties
The inherent properties of this compound, such as its hydrophilic-lipophilic balance (HLB) and degree of ethoxylation, can be modified to create analogs with tailored characteristics. This is an active area of research aimed at optimizing performance and potentially mitigating undesirable effects.
Altering Ethoxylation Degree: The number of ethylene (B1197577) oxide units attached to the castor oil backbone significantly influences the surfactant's properties, including its solubility, emulsifying capacity, and interaction with biological systems atamanchemicals.com. Future research can focus on synthesizing and characterizing this compound analogs with precisely controlled degrees of ethoxylation to fine-tune their HLB values and optimize them for specific applications, whether in drug delivery or other industries.
Hydrogenation and Other Modifications: Derivatives like Cremophor RH 40 and RH 60, which are hydrogenated counterparts, offer different stability profiles rsc.orgatamanchemicals.comtaylorandfrancis.comontosight.ai. Further research could explore other chemical modifications to the castor oil backbone or the polyoxyethylene chains. For instance, altering the fatty acid composition or introducing different functional groups could lead to analogs with enhanced biodegradability, reduced immunogenicity, or improved compatibility with specific APIs or materials.
pH-Modulated Analogs: Research has explored modifying polyoxyethylated castor oil by aging it with oxygen to alter its pH google.com. This approach suggests that controlled chemical or physical modifications can yield derivatives with distinct properties, potentially impacting their stability, efficacy, or interaction profiles in formulations.
Advanced Strategies for Mitigating Excipient-Induced Biological Effects (Mechanistic Studies)
A significant area of concern with this compound is its association with hypersensitivity reactions and other biological effects researchgate.netnih.govresearchgate.netnih.gov. Future research is focused on understanding the underlying mechanisms and developing advanced mitigation strategies.
Mechanistic Investigations: Deeper investigations into the mechanisms driving hypersensitivity reactions are crucial. Current hypotheses suggest complement activation jhoponline.come-century.usunits.it, direct mast cell degranulation nih.govresearchgate.netnih.govunits.it, and induction of oxidative stress nih.gov as potential pathways. Future research aims to elucidate the specific molecular cascades involved, identify the exact components of the this compound mixture responsible for these effects, and understand how these interactions trigger immune responses. This includes detailed studies on the interaction of this compound with immune cells and the complement system.
Development of Cremophor-Free Formulations: The most direct strategy is to replace this compound with alternative excipients or formulation approaches. The success of nab-paclitaxel (Abraxane®), which avoids this compound and exhibits a reduced incidence of hypersensitivity reactions, highlights this avenue taylorandfrancis.comresearchgate.netnih.govjhoponline.com. Future research will focus on identifying and developing novel, safe, and effective excipients or formulation platforms (e.g., nanoparticle-based systems, self-emulsifying drug delivery systems with reduced surfactant load) that can solubilize poorly water-soluble drugs without eliciting adverse reactions rsc.orgresearchgate.netrsc.orgnih.gov.
Advanced Formulation Design: For applications where this compound remains necessary, research is exploring strategies to minimize its biological impact. This includes optimizing formulation parameters, such as reducing the concentration of this compound, incorporating cosurfactants or cosolvents to enhance stability and efficacy at lower levels, and developing controlled-release systems that modulate the rate of this compound exposure rsc.orgrsc.orgnih.gov. Understanding the interplay between this compound and the API within the formulation is key to designing safer delivery systems.
Integration of Multi-Omics Approaches to Understand Excipient-Biological System Interactions
The advent of multi-omics technologies offers a powerful lens through which to understand the complex interactions between excipients like this compound and biological systems.
Metabolomics for Exposure and Impact Assessment: Metabolomics studies have already detected high-abundance peaks in urinary samples associated with this compound exposure rsc.orgrsc.orgnih.gov. This demonstrates the potential of metabolomics to serve as a biomarker for this compound exposure and to reveal its metabolic fate or influence on host metabolism. Future research can integrate metabolomics with other omics data to provide a comprehensive picture of this compound's systemic effects.
Systems Biology Approach: By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a holistic view of how this compound interacts with cellular pathways, gene expression, protein synthesis, and metabolic networks nih.govpharmafeatures.com. This integrated approach could uncover novel mechanisms of action, identify specific molecular targets affected by this compound, and predict potential drug-excipient interactions that may not be apparent through traditional studies. For example, understanding how this compound influences the proteomic landscape or gene expression patterns in response to a co-administered drug could lead to more personalized therapeutic strategies.
Predictive Modeling: Multi-omics data can be used to build predictive models that forecast the biological impact of this compound in different patient populations or in combination with various drugs. This could aid in the rational selection of excipients and the design of safer, more effective drug formulations.
Standardization of Analytical and Performance Characterization Methods for Complex Excipients
This compound is a complex mixture of ethoxylated castor oil derivatives, which can lead to batch-to-batch variability. Therefore, establishing standardized and robust analytical and performance characterization methods is critical for ensuring consistent quality and predictable behavior.
Advanced Analytical Techniques: While various methods exist for quantifying this compound, including colorimetric assays, potentiometric titrations, and chromatographic techniques like LC-MS/MS researchgate.netaragen.comresearchgate.netnih.govnih.gov, there is a need for standardization. Future research should focus on validating and harmonizing these methods to ensure accuracy, sensitivity, and reproducibility across different laboratories and manufacturing sites. LC-MS/MS, in particular, offers high specificity and sensitivity for characterizing the complex mixture of components within this compound researchgate.netaragen.comresearchgate.netnih.gov.
Characterization of Complex Mixtures: Developing methods that can not only quantify the total this compound but also characterize the relative abundance and properties of its individual components is essential. This would allow for a deeper understanding of how variations in the excipient's composition affect its performance and biological interactions. Techniques like high-resolution mass spectrometry and advanced chromatographic separations could play a key role.
Performance-Based Characterization: Beyond chemical analysis, standardized methods for evaluating the functional performance of this compound, such as its emulsification capacity, solubilization efficiency, and critical micelle concentration (CMC), are needed. Establishing clear performance specifications and validated test methods will ensure that batches of this compound consistently meet the requirements for their intended applications, thereby improving the reliability of drug formulations and other products.
The ongoing research into this compound, spanning novel applications, structural modifications, mechanistic understanding of biological effects, multi-omics integration, and analytical standardization, promises to refine its current uses and unlock new potentials while addressing existing challenges.
Q & A
Q. How can Cremophor EL be optimized in nanoemulsion formulations for drug delivery?
this compound-based nanoemulsions can be optimized using Response Surface Methodology (RSM) to evaluate interactions between variables like surfactant ratios, co-surfactants (e.g., short-chain alcohols), and preparation conditions. For example, alcohol type and concentration significantly reduce droplet size (e.g., from ~73 nm to <50 nm) and improve stability . Experimental designs should prioritize multifactorial analysis over one-factor-at-a-time approaches to capture synergistic effects .
Q. What methodological approaches ensure this compound's stability in lipid-based drug delivery systems?
Stability testing should include particle size profiling (dynamic light scattering), zeta potential analysis , and long-term dissolution studies under varying pH and temperature conditions. For instance, formulations with this compound/Labrasol/Transcutol P demonstrated sustained drug release and stability over 6 months . Accelerated stability studies (40°C/75% RH) are recommended to predict shelf-life .
Q. How does this compound enhance solubility of hydrophobic drugs in preclinical models?
this compound forms micelles above its critical micelle concentration (0.009% w/v), solubilizing lipophilic drugs like paclitaxel via hydrophobic core encapsulation. Standard protocols involve co-solvent systems (e.g., ethanol) and in vitro dissolution testing (e.g., USP apparatus) to validate solubility enhancement. For example, this compound increased exemestane dissolution by 300% compared to commercial tablets .
Advanced Research Questions
Q. How does this compound modulate cytochrome P450 (CYP) enzymes, and how can conflicting data be resolved?
this compound exhibits concentration-dependent CYP inhibition , particularly CYP3A4 and CYP2C9, as shown in human liver microsomes (IC₅₀: 0.01–100 mM) . Discrepancies in studies may arise from variations in assay conditions (e.g., protein concentration, incubation time). Researchers should standardize in vitro models using clinically relevant this compound concentrations (e.g., 0.1–1% v/v) and validate findings with PBPK modeling .
Q. What mechanisms underlie this compound's reversal of multidrug resistance (MDR) in cancer cells?
this compound disrupts MDR by inhibiting P-glycoprotein (P-gp) efflux activity, increasing intracellular retention of anthracyclines (e.g., doxorubicin) in resistant myeloma cells. Dose-dependent effects are observed (e.g., 8.2–132 µg/mL reduced IC₅₀ of vincristine by 28-fold) . Mechanistic studies should combine flow cytometry (drug accumulation assays) and western blotting (P-gp expression analysis) .
Q. How can this compound's cytotoxicity be systematically evaluated in epithelial cell models?
Use real-time cell impedance monitoring (e.g., xCELLigence) to track viability over 24–48 hours. At 10–50 mg/mL, this compound reduces cell viability by >50% and disrupts monolayer integrity . Complement with lactate dehydrogenase (LDH) assays to quantify membrane damage and RNA-seq to identify toxicity pathways (e.g., apoptosis, oxidative stress) .
Q. Does this compound's interaction with plasma proteins affect its efficacy in vivo?
this compound retains MDR-reversal activity even in high-protein environments (e.g., 10% fetal bovine serum), unlike other P-gp inhibitors. Experimental validation requires ex vivo plasma binding assays and pharmacokinetic studies comparing free vs. protein-bound this compound .
Contradictions and Methodological Considerations
Q. Why do studies report conflicting effects of this compound on drug absorption and metabolism?
Discrepancies arise from differences in model systems (e.g., in vitro vs. in vivo), This compound purity (e.g., 99.52% vs. commercial grades), and drug-specific interactions (e.g., this compound enhances paclitaxel absorption but inhibits CYP3A4-metabolized drugs). Researchers should document batch-specific data (e.g., ethoxylation degree, residual solvents) and use P-gp/CYP dual inhibition models to clarify mechanisms .
Q. How can this compound's neurotoxicity be mitigated in drug formulations?
Replace this compound with less toxic surfactants (e.g., Tween 80) or combine it with P-gp inhibitors (e.g., adamantyl derivatives) to reduce required doses. For example, AC-603/AC-786 co-administration lowered this compound use by 50% while maintaining paclitaxel bioavailability .
Q. What statistical frameworks address variability in this compound studies?
Apply mixed-effects models to account for batch-to-batch variability and Bayesian meta-analysis to reconcile conflicting CYP inhibition data. Replicate findings across independent labs and publish raw data (e.g., particle size distributions, cytotoxicity curves) to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
